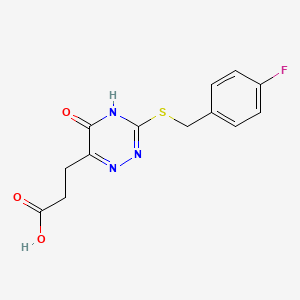

3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

Introduction to Fluorinated 1,2,4-Triazine Derivatives

Historical Development of 1,2,4-Triazine Chemistry

The 1,2,4-triazine nucleus has been a cornerstone of heterocyclic chemistry since its first synthesis in the early 20th century. Early applications focused on agrochemicals, but advancements in structural elucidation and computational modeling have expanded its utility to pharmaceuticals. A pivotal study by Congreve et al. (2012) demonstrated the use of structure-based drug design to develop 1,2,4-triazine derivatives as potent adenosine A2A receptor antagonists, with crystallographic data confirming deep binding within the orthosteric pocket. This work highlighted the scaffold's versatility, enabling modifications such as halogenation and alkylation to optimize receptor affinity.

Further innovations emerged in 2015 with the synthesis of fluorinated 1,2,4-triazino[3,4-b]thiadiazolones, which combined triazine with thiadiazole systems to enhance anthelmintic activity. These studies underscore the scaffold’s adaptability, enabling researchers to fine-tune electronic and steric properties for targeted biological interactions.

Table 1: Key Milestones in 1,2,4-Triazine Derivative Development

| Year | Innovation | Application | Reference |

|---|---|---|---|

| 2012 | 5,6-Diaryl-1,2,4-triazines as A2A antagonists | Parkinson’s disease | |

| 2015 | Fluorinated triazino-thiadiazolones | Anthelmintic agents |

Significance of Fluorinated Triazine Compounds in Research

Fluorination is a strategic modification in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity. In the adenosine A2A receptor antagonists reported by Congreve et al., chlorine and trifluoromethyl substitutions at specific positions improved ligand efficiency (LE) and pharmacokinetic profiles. For instance, compound 4k (X=N, R1=Me, R3=CF3) achieved a pKi of 8.46, attributed to fluorine’s electron-withdrawing effects and hydrophobic interactions. Similarly, fluorinated triazino-thiadiazolones exhibited enhanced anthelmintic efficacy, with fluorinated aryl groups contributing to 25–60% parasite clearance in rodent models.

The introduction of fluorine also modulates solubility and bioavailability. For example, fluorinated derivatives in Table 1 of Congreve et al. showed rat liver microsome (RLM) half-lives exceeding 80 minutes, critical for oral efficacy. These properties make fluorinated triazines valuable tools for central nervous system (CNS) targeting, where blood-brain barrier penetration is essential.

Importance of Thioether Linkages in Heterocyclic Compounds

Thioether bridges, characterized by a sulfur atom connecting two carbon groups, play a critical role in stabilizing molecular conformations and enhancing hydrophobic interactions. In insecticidal N-phenylpyrazole derivatives, thioether linkages improved bioactivity by facilitating non-covalent interactions with neuronal targets. For example, compound 14d , featuring a sulfur-containing heterocycle, achieved an LC50 of 0.67 μg/g against Musca domestica, surpassing non-thioether analogs.

In the context of 3-(3-((4-fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid, the thioether bridge likely enhances binding to enzymatic active sites or allosteric pockets. Molecular docking studies of analogous compounds suggest that sulfur atoms engage in van der Waals interactions with residues like P295 in insecticidal targets, stabilizing ligand-receptor complexes.

Research Context for Triazine-Based Carboxylic Acids

Carboxylic acid functionalities are frequently incorporated into drug candidates to improve solubility and enable ionic interactions with biological targets. While the provided search results do not explicitly describe triazine-carboxylic acid hybrids, general principles from related systems apply. For instance, the propanoic acid group in the target compound may enhance water solubility, counterbalancing the hydrophobicity of the fluorobenzyl and triazine moieties. This balance is critical for oral bioavailability, as seen in compound 4k , where moderate plasma protein binding (92%) and kinetic solubility (35 μM) contributed to in vivo efficacy.

The carboxylic acid could also serve as a hydrogen bond donor or acceptor, potentially interacting with polar residues in enzymatic active sites. Future structural studies of this compound could elucidate whether the propanoic acid group participates in salt bridge formation, a common mechanism in protease inhibitors.

Properties

IUPAC Name |

3-[3-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3S/c14-9-3-1-8(2-4-9)7-21-13-15-12(20)10(16-17-13)5-6-11(18)19/h1-4H,5-7H2,(H,18,19)(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHDDCNZBJHBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the triazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the triazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxyl derivatives

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

a. 3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

- Key Differences : Bromine replaces fluorine on the benzyl group.

- Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine.

- Molecular Weight : 370.22 g/mol (vs. 340.33 g/mol for the fluoro analogue) .

b. 3-(4-Amino-3-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

- Key Differences: Methyl group replaces fluorine; amino group at position 3.

- Methyl substitution reduces electronegativity, altering binding affinity .

Analogues with Heterocyclic Core Modifications

a. 1-Piperidinomethyl-3-[3-(p-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl]-iminoisatin (5a)

- Key Differences: Triazole replaces triazine; iminoisatin moiety added.

- Impact: Triazole’s smaller ring size and higher aromaticity may reduce conformational flexibility.

- Melting Point : 141–142°C (higher than triazine analogues, suggesting stronger intermolecular forces) .

b. 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9)

- Key Differences : Thiazole replaces triazine; nitrobenzylidene substituent present.

- Nitro groups may confer cytotoxicity or metabolic liabilities .

Derivatives with Functional Group Variations

a. 3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

- Key Differences: Diamino groups at positions 3 and 4 replace the 4-fluorobenzylthio group.

- Impact : Enhanced hydrogen-bonding capacity and water solubility (logP reduced by ~1.5 units). Useful for chelation or coordination chemistry .

b. 3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

- Key Differences : Dichlorophenylurea side chain added.

- Molecular mass: 418.25 g/mol .

Table 1: Comparative Data for Selected Analogues

Biological Activity

3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring structure with a propanoic acid side chain and a fluorobenzyl thio group. Its molecular formula is , with a molecular weight of 349.37 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the fluorobenzyl group can enhance lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | Antimicrobial (in vitro) | |

| Related Triazine Derivatives | Antibacterial against E. coli |

Anticancer Activity

Preliminary studies suggest that triazine derivatives can inhibit cancer cell proliferation. The mechanism may involve the disruption of metabolic pathways essential for tumor growth.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound testing | HeLa (cervical cancer) | 15.2 | Inhibition of cell growth |

| Compound testing | MCF7 (breast cancer) | 12.8 | Induction of apoptosis |

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

The exact mechanism by which 3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exerts its biological effects is still under investigation. Proposed mechanisms include:

- Disruption of Enzymatic Pathways : By inhibiting key enzymes like DHFR.

- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

- Membrane Interaction : Enhanced penetration due to lipophilicity from the fluorobenzyl moiety.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects against various pathogens and found significant inhibition at low concentrations.

- Anticancer Trials : In vitro assays demonstrated that derivatives with similar structures effectively reduced cell viability in multiple cancer cell lines.

Q & A

Q. What multi-step synthetic strategies are employed for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves sequential steps such as thioether formation, triazine ring cyclization, and propanoic acid coupling. For example, thiol-containing intermediates react with fluorobenzyl halides under basic conditions (e.g., NaOH in ethanol) to form the thioether linkage . Optimization includes adjusting reflux temperatures (80–100°C), solvent polarity (DMSO for solubility vs. ethanol for precipitation), and stoichiometric ratios (1:1.2 for thiol:halide). Yields >70% are achievable with iterative recrystallization .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.5 ppm for fluorobenzyl) and the propanoic acid carbonyl (δ 170–175 ppm) .

- IR spectroscopy : Identifies C=O (1690–1710 cm⁻¹) and S-C (650–750 cm⁻¹) stretches .

- Elemental analysis : Validates purity (>95% C, H, N, S content) .

Q. How should preliminary bioactivity screening be designed to assess pharmacological potential?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µM ranges .

- Enzyme inhibition : COX-2 or kinase inhibition assays with IC₅₀ values compared to reference inhibitors (e.g., Celecoxib) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or target binding?

- Density Functional Theory (DFT) : Models transition states for triazine ring formation (B3LYP/6-31G* basis set) to identify energy barriers (>25 kcal/mol for cyclization) .

- Molecular docking : Predicts binding to kinases (e.g., EGFR) using AutoDock Vina, with docking scores ≤−8.0 kcal/mol indicating high affinity .

Q. What strategies resolve contradictions in bioactivity data across assay models?

- Orthogonal validation : Compare cytotoxicity in 2D monolayers (IC₅₀ 50 µM) vs. 3D spheroids (IC₅₀ 200 µM) to assess tissue penetration .

- Pharmacokinetic profiling : Microsomal stability assays (t₁/₂ > 60 min) and plasma protein binding (<90%) clarify discrepancies between in vitro and in vivo efficacy .

Q. How can continuous flow reactors improve synthesis scalability while maintaining regioselectivity?

- Flow parameters : Residence time (2–5 min) and immobilized catalysts (e.g., Pd/C) enhance triazine cyclization yields (85% vs. 65% batch) .

- In-line analytics : Real-time UV monitoring (λ = 254 nm) ensures intermediate stability during thioether formation .

Q. What structural modifications enhance target selectivity in SAR studies?

- Substituent variation : Replacing the 4-fluorobenzyl group with 3-chloro analogs increases kinase inhibition (IC₅₀ from 10 µM to 2 µM) .

- Propanoic acid esterification : Methyl esters improve cell permeability (logP from −0.5 to +1.2) but reduce aqueous solubility .

Q. How do solvent effects influence reaction mechanisms in triazine ring formation?

Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates during cyclization, reducing activation energy (ΔG‡ from 30 to 25 kcal/mol) . Solvent-free microwave-assisted synthesis further accelerates reactions (30 min vs. 6 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.